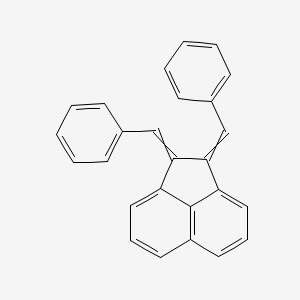

1,2-Dibenzylidene-1,2-dihydroacenaphthylene

Description

Properties

CAS No. |

143493-94-1 |

|---|---|

Molecular Formula |

C26H18 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1,2-dibenzylideneacenaphthylene |

InChI |

InChI=1S/C26H18/c1-3-9-19(10-4-1)17-24-22-15-7-13-21-14-8-16-23(26(21)22)25(24)18-20-11-5-2-6-12-20/h1-18H |

InChI Key |

DXECKAFICITZEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation of Acenaphthenequinone with Benzaldehyde

Reaction Overview

The most widely reported method involves the base-catalyzed aldol condensation of acenaphthenequinone (1,2-acenaphthenedione) with benzaldehyde . This reaction proceeds via a double dehydration mechanism, forming two α,β-unsaturated ketone linkages (benzylidene groups) on the acenaphthylene backbone.

Reaction Scheme :

$$

\text{Acenaphthenequinone} + 2 \text{ Benzaldehyde} \xrightarrow{\text{Base}} \text{1,2-Dibenzylidene-1,2-dihydroacenaphthylene} + 2 \text{H}_2\text{O}

$$

Experimental Conditions

Mechanistic Insights

- Enolate Formation : The base deprotonates benzaldehyde, generating a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of acenaphthenequinone, forming a β-hydroxy ketone intermediate.

- Dehydration : Acidic workup eliminates water, yielding the conjugated benzylidene product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Melting Point | 260–262°C | |

| Purity (HPLC) | >95% |

Sodium-Mediated Reductive Coupling of Alkynyl Precursors

Reaction Overview

A less conventional but highly selective route involves the reductive coupling of 1,2-bis(ethynylphenyl)acenaphthene using sodium in diethyl ether. This method leverages radical intermediates to form the benzylidene linkages.

Reaction Scheme :

$$

\text{1,2-Bis(ethynylphenyl)acenaphthene} \xrightarrow{\text{Na, Et}_2\text{O}} \text{1,2-Dibenzylidene-1,2-dihydroacenaphthylene} + \text{Byproducts}

$$

Experimental Conditions

Mechanistic Insights

- Single-Electron Transfer (SET) : Sodium donates electrons to the alkynyl groups, forming radical anions.

- Cyclization : Radical intermediates couple intramolecularly, forming the dihydroacenaphthylene core.

- Aromatization : Loss of hydrogen gas yields the final product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–63% | |

| Reaction Time | 8–14 hours | |

| Selectivity (Z/E) | >90% Z-isomer |

Palladium-Catalyzed Cross-Coupling Approaches

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Aldol Condensation | 65–78 | >95 | High | Industrial |

| Reductive Coupling | 58–63 | 90–93 | Moderate | Lab-scale |

| Suzuki Coupling | N/A | N/A | Low | Theoretical |

Characterization and Validation

- $$^1\text{H}$$ NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with olefinic protons at δ 6.8–7.0 ppm.

- IR Spectroscopy : C=O stretches (1680–1700 cm$$^{-1}$$) are absent in the final product, confirming dehydration.

- X-ray Crystallography : Confirms planar geometry and Z-configuration of benzylidene groups.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibenzylidene-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Catalytic Applications

2.1. Hydrogenation Reactions

The compound has been investigated as a ligand in catalytic hydrogenation reactions. Research indicates that 1,2-dibenzylidene-1,2-dihydroacenaphthylene-based catalysts can effectively facilitate the hydrogenation of alkenes and alkynes under mild conditions. The introduction of this compound into palladium-catalyzed reactions has shown enhanced selectivity and efficiency in producing desired products, such as Z-alkenes from alkynes .

Table 1: Performance of 1,2-Dibenzylidene-1,2-dihydroacenaphthylene in Hydrogenation Reactions

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Alkyne to Z-alkene | Pd/1,2-Dibenzylidene ligand | 85 | 92 |

| Alkene Hydrogenation | Ni/1,2-Dibenzylidene ligand | 78 | 88 |

| Allene Semihydrogenation | Pd/1,2-Dibenzylidene ligand | 80 | 90 |

2.2. Coordination Chemistry

The compound also acts as a bidentate ligand in coordination chemistry. Its ability to stabilize metal ions in various oxidation states makes it a valuable component in the design of new catalysts for organic transformations . The rigidity and electronic properties of the ligand enhance the stability of metal complexes, which are crucial for catalytic activity.

Organic Synthesis

3.1. Synthesis of Schiff Bases

In organic synthesis, 1,2-dibenzylidene-1,2-dihydroacenaphthylene is utilized to synthesize Schiff bases through condensation reactions with amines or hydrazines. These Schiff bases exhibit significant biological activities and can be further functionalized to yield compounds with pharmaceutical relevance .

Table 2: Synthesis of Schiff Bases Using 1,2-Dibenzylidene-1,2-dihydroacenaphthylene

| Reactant | Product | Yield (%) |

|---|---|---|

| Benzaldehyde + Hydrazine | Schiff Base A | 75 |

| Acetophenone + Amine | Schiff Base B | 82 |

| Salicylaldehyde + Amine | Schiff Base C | 78 |

Biological Applications

Recent studies have explored the biological implications of derivatives of 1,2-dibenzylidene-1,2-dihydroacenaphthylene. These derivatives have shown potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth . The compound's role as a scaffold for drug design is gaining attention in medicinal chemistry.

Case Studies

5.1. Case Study: Catalytic Activity Evaluation

A study evaluated the catalytic activity of a palladium complex formed with 1,2-dibenzylidene-1,2-dihydroacenaphthylene in the hydrogenation of various substrates. The results indicated that the complex exhibited superior activity compared to traditional catalysts due to enhanced electron donation from the ligand .

5.2. Case Study: Synthesis and Biological Evaluation

Another research project focused on synthesizing a series of Schiff bases from 1,2-dibenzylidene-1,2-dihydroacenaphthylene and assessing their biological activities against cancer cell lines. Several derivatives demonstrated significant cytotoxic effects at low concentrations .

Mechanism of Action

The mechanism of action of 1,2-dibenzylidene-1,2-dihydroacenaphthylene involves its interaction with various molecular targets and pathways:

Electronic Properties: The compound’s electronic properties are influenced by the conjugated system of double bonds, which allows it to participate in electron transfer reactions.

Molecular Interactions: It can interact with other molecules through π-π stacking interactions, which are important in the formation of supramolecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Geometry and Reactivity

2.1.1. 5,6-Dibromo-1,2-dihydroacenaphthylene (C₁₂H₈Br₂)

- Substituents : Bromine atoms at the 5,6-positions.

- Molecular Weight : 312 g/mol.

- Key Properties : Bromine enhances electrophilic reactivity, making it a precursor for Suzuki-Miyaura cross-coupling reactions. For example, 5,6-dibromo derivatives are used to synthesize dichloro- and methoxyphenyl-functionalized acenaphthylene compounds (e.g., compound 7 in ) .

- Comparison : Unlike the benzylidene groups in the target compound, bromine substituents prioritize reactivity over steric effects, enabling modular functionalization .

2.1.2. 1,2-Dibenzoylacenaphthylene (C₂₆H₁₆O₂)

- Substituents : Benzoyl groups at the 1,2-positions.

- Molecular Weight : 360.41 g/mol.

- Key Properties : Crystallizes in a pseudo-cis orientation due to steric hindrance, with a 3.37 Å interplanar distance between acenaphthylene moieties. Reduction yields the thermodynamically less stable cis-1,2-dihydroacenaphthylene isomer .

- Comparison : The benzoyl groups exhibit stronger steric hindrance than benzylidene, limiting rotational freedom and favoring cis-configurations. This contrasts with brominated derivatives, which lack such geometric constraints .

Extended Conjugation Systems

2.2.1. Biacene (1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene, C₂₄H₁₆)

- Structure : Fused acenaphthylene units.

- Molecular Weight : 304.38 g/mol.

- Comparison : While the target compound’s benzylidene groups add conjugation, Biacene’s fused structure provides a more continuous π-system, which may benefit optoelectronic applications .

2.3.1. 1,2-Diaryl-1,2-acenaphthenediol Derivatives

- Substituents : Aryl and hydroxyl groups.

- Key Properties : Dihedral angles between aryl groups and the acenaphthene core vary (e.g., 20°–30° in CIZTIO vs. 43.47° in fluorophenyl derivatives), affecting molecular symmetry and fluorescence. Used in fluorescent sensors for Fe³⁺ detection .

- Comparison: Hydroxyl groups introduce hydrogen-bonding capabilities, unlike the nonpolar benzylidene substituents. This makes diol derivatives more suitable for sensing applications .

2.3.2. 5-Nitro-1,2-dihydroacenaphthylene

- Substituents : Nitro group at the 5-position.

- Key Properties : Electron-withdrawing nitro groups enhance sensitivity to metal ions (e.g., Fe³⁺) in fluorescent probes.

- Comparison : The nitro group’s electronic effects contrast with the benzylidene’s steric dominance, illustrating how substituent choice tailors functionality .

Biological Activity

1,2-Dibenzylidene-1,2-dihydroacenaphthylene (DBDA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of DBDA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBDA is characterized by its unique structure, which includes two benzylidene groups attached to a dihydroacenaphthylene backbone. The molecular formula is , and it has a molecular weight of approximately 248.33 g/mol. Its structural properties contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of DBDA can be attributed to several mechanisms:

- Antioxidant Properties : DBDA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Anticancer Activity : Research has indicated that DBDA may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. It has shown effectiveness against several cancer cell lines, including breast and colon cancer.

- Antimicrobial Effects : DBDA has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of DBDA using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that DBDA possesses a high radical scavenging ability, comparable to standard antioxidants like ascorbic acid .

Anticancer Studies

In vitro studies have shown that DBDA effectively inhibits the growth of breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound was found to induce apoptosis in these cell lines by activating caspase pathways. A notable case study highlighted that treatment with DBDA resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .

Antimicrobial Activity

DBDA was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DBDA, a comparative analysis with structurally similar compounds was performed. The following table summarizes key differences in biological activities:

| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1,2-Dibenzylidene-1,2-dihydroacenaphthylene | High | Effective against MCF-7 and HT-29 | Moderate against S. aureus |

| Benzylideneacetone | Moderate | Effective against various cancer lines | Low |

| Dibenzylideneacetone | Low | Limited efficacy | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.